Dimethyl ether

Catalog No.
S585744
CAS No.
115-10-6
M.F
C2H6O
CH3OCH3
CH3OCH3
C2H6O
M. Wt
46.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl ether

CAS Number

115-10-6

Product Name

Dimethyl ether

IUPAC Name

methoxymethane

Molecular Formula

C2H6O
CH3OCH3
CH3OCH3
C2H6O

Molecular Weight

46.07 g/mol

InChI

InChI=1S/C2H6O/c1-3-2/h1-2H3

InChI Key

LCGLNKUTAGEVQW-UHFFFAOYSA-N

SMILES

COC

Solubility

7.66 M
1 vol water takes up 37 vol gas
Sol in ether, acetone, chloroform; ethyl alcohol
SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS
Soluble in oxygenated solvents
In water, 4.6X10+4 mg/L at 25 °C
Solubility in water, g/100ml: 2.4

Synonyms

dimethyl ether

Canonical SMILES

COC

Fuel Chemistry and Combustion

One major area of research focuses on DME's potential as a clean and efficient alternative fuel. DME possesses several key advantages over conventional fuels:

  • Low emissions: Compared to diesel, DME combustion produces significantly lower emissions of nitrogen oxides (NOx) and particulate matter (PM) . This is attributed to its high oxygen content and complete combustion characteristics .
  • Biofuel compatibility: DME can be produced from various sources, including biomass, natural gas, and coal . This versatility makes it a potential player in the development of sustainable biofuels.

Researchers are actively investigating DME's combustion behavior, engine performance optimization, and emission reduction strategies in different engine types, including diesel engines, spark-ignited (SI) engines, and gas turbines .

Catalysis and Chemical Processing

DME serves as a valuable intermediate and feedstock in various chemical reactions. Research efforts are directed towards:

  • Developing efficient catalysts for DME conversion into valuable chemicals such as methanol, olefins, and gasoline . This research contributes to the development of sustainable and efficient production processes for these essential chemicals.
  • Investigating DME's role in biomass conversion: DME can be directly synthesized from biomass through gasification, making it a potential platform for converting renewable resources into valuable chemicals and fuels .

Materials Science and Cryogenics

DME's unique physical properties, such as low boiling point and high energy density, make it a potential candidate for:

  • Cryogenic applications: DME is being explored as a replacement for traditional refrigerants due to its low environmental impact and high efficiency in cryogenic cooling systems .
  • Aerospace propellants: DME exhibits promising properties for use as a green propellant in rockets and spacecraft due to its high performance and clean burning characteristics .

Dimethyl ether is a colorless gas and the simplest aliphatic ether, with the chemical formula CH3OCH3\text{CH}_3\text{OCH}_3. It is also referred to as methyl ether and is primarily produced through the dehydration of methanol. This compound has gained attention for its potential as a cleaner-burning fuel alternative to diesel, owing to its high cetane number and minimal particulate emissions when combusted in specially designed engines. Dimethyl ether can exist as a liquid under moderate pressure, requiring about 75 pounds per square inch to maintain its liquid state at ambient temperatures .

DME poses several safety hazards that require caution during handling:

  • Flammability: DME is highly flammable with a low ignition temperature and a wide flammability range (2.8% - 17.4% in air) []. Proper ventilation and handling procedures are crucial to prevent fires or explosions.
  • Toxicity: DME is considered slightly toxic upon inhalation, causing irritation and respiratory problems in high concentrations [].
  • Environmental Impact: While DME itself doesn't contribute significantly to greenhouse gas emissions, its production processes might involve fossil fuels, requiring a life-cycle analysis for specific production methods.
, including:

  • Decomposition: At elevated temperatures (around 500 °C), dimethyl ether decomposes into carbon monoxide, methane, and hydrogen .
  • Synthesis of Ethanol: A notable reaction involves the synthesis of ethanol from dimethyl ether, carbon dioxide, and hydrogen using a bimetallic catalyst. This reaction can yield high selectivity for ethanol, making it an attractive method for producing this biofuel from renewable resources .
  • Formation of Acetic Acid: Dimethyl ether can also be converted into acetic acid through various catalytic processes, highlighting its utility as a precursor in organic synthesis .

Dimethyl ether can be synthesized through several methods:

  • Dehydration of Methanol: The most common method involves dehydrating methanol over acidic catalysts at elevated temperatures.
  • Synthesis Gas Conversion: Dimethyl ether can also be produced directly from synthesis gas (a mixture of hydrogen and carbon monoxide) derived from natural gas or biomass .
  • Biomass Conversion: Emerging methods focus on producing dimethyl ether from biogenic methane or cellulose-derived biomass, aiming for sustainable production pathways .

Dimethyl ether has diverse applications across various industries:

  • Fuel: As an alternative to diesel fuel, dimethyl ether is used in specially designed compression ignition engines due to its high cetane number and clean combustion properties.
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals such as acetic acid and dimethyl sulfate.
  • Aerosol Propellant: Dimethyl ether is commonly employed as a propellant in aerosol products due to its favorable physical properties .
  • Refrigerant: It has been proposed as a replacement for chlorofluorocarbons in refrigeration applications due to its lower environmental impact .

Studies examining the interactions of dimethyl ether with other compounds focus primarily on its role in catalytic processes and combustion. Its behavior during combustion indicates that it produces fewer pollutants compared to traditional hydrocarbon fuels. Research also highlights its potential interactions with various catalysts during the conversion processes into valuable chemicals like ethanol and acetic acid .

Dimethyl ether shares similarities with several other compounds, particularly ethers and alternative fuels. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
MethanolCH3OH\text{CH}_3\text{OH}A simple alcohol used as a feedstock for dimethyl ether production.
Diethyl EtherC4H10O\text{C}_4\text{H}_{10}\text{O}A larger aliphatic ether with similar properties but higher volatility.
EthanolC2H5OH\text{C}_2\text{H}_5\text{OH}A widely used alcohol that can be synthesized from dimethyl ether.
PropaneC3H8\text{C}_3\text{H}_8A hydrocarbon fuel that is also used in compression ignition engines but produces more emissions than dimethyl ether.

Uniqueness of Dimethyl Ether

Dimethyl ether stands out due to its unique combination of properties:

  • It has no carbon-to-carbon bonds, leading to cleaner combustion with minimal particulate emissions.
  • Its ability to be synthesized from renewable resources positions it favorably in the context of sustainable energy solutions.
  • The versatility in applications—from fuel to chemical feedstock—enhances its industrial relevance compared to similar compounds.

Physical Description

Dimethyl ether is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
GasVapor; Liquid
COLOURLESS GAS WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS GAS @ USUAL TEMP, BUT EASILY CONDENSIBLE
Colorless gas
Colorless compressed gas or liquid

XLogP3

0.1

Boiling Point

-8 °F at 760 mm Hg (NTP, 1992)
-24.8 °C
-24.82 °C
-23.6 °C

Flash Point

25 °F (NTP, 1992)
-42 °F (closed cup)
Flammable gas

Vapor Density

1.617 (NTP, 1992) (Relative to Air)
1.6 (Air = 1)
Relative vapor density (air = 1): 1.6

Density

0.724 at -12.46 °F (USCG, 1999)
1.91855 g/L at 1 atm and 25 °C
Relative density (water = 1): 0.61

LogP

0.1 (LogP)
log Kow = 0.10
0.1

Odor

Slight ethereal odor
Ether-like odo

Melting Point

-217.3 °F (NTP, 1992)
-141.5 °C

UNII

AM13FS69BX

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases]

Pharmacology

Dimethyl Ether is a colorless volatile poisonous liquid compound used as a solvent, fuel, aerosol, propellant and refrigerant. (NCI)

Vapor Pressure

2.128 mm Hg (NTP, 1992)
4.45e+03 mmHg
4450 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

115-10-6

Wikipedia

Dimethyl ether

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree
Cosmetics -> Propellant; Solvent

Methods of Manufacturing

The preparation of dimethyl ether from methanol in the presence of acidic catalysts on a laboratory scale has been known for many years. ... Aliphatic ethers can be prepared by heating alcohols in the presence of zinc chloride. Other suitable catalysts are iron chloride, copper sulfate, copper chloride, manganese chloride, aluminum chloride, aluminum sulfate, chromium sulfate, alums, thorium compounds, aluminum oxide, titanium oxide, barium oxide, silica gel, and aluminum phosphate. Aluminum oxide and aluminum silicate, with or without doping, are the most important catalysts for industrial use.
The catalytic dehydration of pure, gaseous methanol is carried out in a pipe reactor. The product is cooled in two stages and subsequently distilled to yield pure dimethyl ether.
Very pure dimethyl ether which is suitable as an aerosol propellant is obtained by special rectification processes.
AS BY-PRODUCT OF METHYL ALCOHOL PRODN BY HYDROGENATION OF CARBON MONOXIDE & OF ACETIC ACID; PRODN FROM CARBON MONOXIDE & METHYL ALCOHOL.
For more Methods of Manufacturing (Complete) data for DIMETHYL ETHER (7 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Construction
Industrial gas manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
Methane, 1,1'-oxybis-: ACTIVE
IT HAS ... BEEN USED IN LIMITED AMT TO FREEZE MEAT & FISH BY DIRECT IMMERSION.
IS NOT PRONE TO PEROXIDE FORMATION & APPEARS TO BE SAFE TO USE AS AN AEROSOL PROPELLANT.
AN AEROSOL MIXT CONTAINS DIMETHYL ETHER 28-97-38.5%. A CARRIER FOR A HAIR CARE PRODUCT CONTAINING POLYVINYLPYRROLIDONE WAS PREPARED WITH 77.04 G 70% AQ DIMETHYL ETHER, 14.11 G DIMETHYL ETHER & 1.09 G CO2.
Dimethyl ether is transformed to C2-C10 hydrocarbons through zeolite catalysis

Analytic Laboratory Methods

... elution with ethanol and subsequent analysis by gas chromatography. Air samples may also be analyzed directly by infrared analysis.
Analyte: dimethyl ether; matrix: air; procedure: atmospheric sampling Townsend discharge ionization mass spectrometry

Clinical Laboratory Methods

The use of headspace sampling was discussed as a way to determine the amount of ... volatile substances in cadaver blood. Carbopack C column permits discrimination of components in a mixed headspace sample containing dimethyl ether and other volatile substances.

Storage Conditions

Seperate from oxidizing materials. Store in cool, dry, well-ventilated area. Avoid sunlight.
KEEP IN CLOSED CONTAINER AWAY FROM HEAT & OPEN FLAME.
Dimethyl ether is usually stored as a liquid under pressure.

Interactions

Sometimes encountered as mole-per-mole complex with boron trifluoride which is said to be severe pulmonary irritant.

Dates

Modify: 2023-08-15

Automated Calibration of a Poly(oxymethylene) Dimethyl Ether Oxidation Mechanism Using the Knowledge Graph Technology

Jiaru Bai, Rory Geeson, Feroz Farazi, Sebastian Mosbach, Jethro Akroyd, Eric J Bringley, Markus Kraft
PMID: 33825473   DOI: 10.1021/acs.jcim.0c01322

Abstract

In this paper, we develop a knowledge graph-based framework for the automated calibration of combustion reaction mechanisms and demonstrate its effectiveness on a case study of poly(oxymethylene)dimethyl ether (PODE
, where
= 3) oxidation. We develop an ontological representation for combustion experiments, OntoChemExp, that allows for the semantic enrichment of experiments within the J-Park simulator (JPS, theworldavatar.com), an existing cross-domain knowledge graph. OntoChemExp is fully capable of supporting experimental results in the Process Informatics Model (PrIMe) database. Following this, a set of software agents are developed to perform experimental result retrieval, sensitivity analysis, and calibration tasks. The sensitivity analysis agent is used for both generic sensitivity analyses and reaction selection for subsequent calibration. The calibration process is performed as a sampling task, followed by an optimization task. The agents are designed for use with generic models but are demonstrated with ignition delay time and laminar flame speed simulations. We find that calibration times are reduced, while accuracy is increased compared to manual calibration, achieving a 79% decrease in the objective function value, as defined in this study. Further, we demonstrate how this workflow is implemented as an extension of the JPS.


Mechanism of separation and removal of water from oily sludge using liquid dimethyl ether to dissolve hydrocarbons

Biao Mu, Wei Zhu, Jun Zhong, Le Chen, Naixi Lin, Chenyu Wang, Sipeng Chen, Zhuo Li
PMID: 33873064   DOI: 10.1016/j.chemosphere.2021.130452

Abstract

The effective disposal of oily sludge generated from the petroleum industry has received increasing concern. The primary difficulty for the reduction and resource utilization of oily sludge is dewatering. Therefore, finding an efficient and energy-saving dewatering technology is an urgent need for the treatment of oily sludge. In this study, an innovative developed method using liquefied dimethyl ether (L-DME) for dewatering is employed to deal with oily sludge for the first time. Oily sludge from a refinery was used to conduct experiments in sequencing dissolution-separation reactors. Changes in the dehydration rate, oil recovery, group components (hydrocarbon series of petroleum, including saturates, aromatics, resins and asphaltenes) at different extraction time, temperatures and L-DME additions were measured. The results revealed that L-DME removed 90% of the water and recovered 40% of the oil, which was an amazing dehydration effect for oily sludge. The water-binding form of oily sludge is different from sewage sludge and other biomass and the water in oily sludge is in a stable water-in-oil (W/O) suspension emulsified state. L-DME was mixed with semi-colloidal like oily sludge to break the structure of the water-in-oil emulsion, making the mixture into a solid-liquid two phase substances that were easy to separate, thus achieving a high degree of separation of water. The dissolution of saturated hydrocarbons, aromatic hydrocarbons, and small amounts of colloid by L-DME played an important auxiliary role in water removal.


Influence of water content and cell disruption on lipid extraction using subcritical dimethyl ether in wet microalgae

Quan Wang, Kazuyuki Oshita, Masaki Takaoka, Kenji Shiota
PMID: 33676356   DOI: 10.1016/j.biortech.2021.124892

Abstract

Subcritical dimethyl ether, a green solvent, was used to extract lipids from microalgae. The effect of the water content on the process was firstly investigated. Secondly, microalgal samples were subjected to five cell disruptions, and the effects on raw lipid and fatty acid methyl ester, and its profile were evaluated. Among them, heating, microwave, and ultrasonic treatments greatly improved extraction. Mechanism analysis revealed the improvements by the three treatments were due to increased cell wall permeability rather than to complete cell disruption. After the extraction, microalgal cells with lipid being well-extracted were shriveled with extensive surface folds, indicating a loss of intracellular substances, but the cell structure was undamaged. As for dewatering performance, extraction process removed almost all of the free water but left bound water. Finally, the potential of the residues after lipid extraction to serve as solid fuel was evaluated by combustion characteristics and heating value calculation.


Polyoxyethylene/polyoxypropylene dimethyl ether (EPDME) random copolymer improves lipid structural ordering in stratum corneum of an epidermal-equivalent model as seen by two-photon microscopy

Yuki Umino, Sari Ipponjima, Mitsuhiro Denda
PMID: 33410546   DOI: 10.1111/srt.12996

Abstract

Topical application of polyoxyethylene/polyoxypropylene dimethyl ether (EPDME) random copolymer improves the barrier function of skin, whereas polyethylene glycol (PEG) and polypropylene glycol (PPG) are ineffective. The aim of this work was to examine the interaction between these polymers and lipid molecules in the stratum corneum in order to establish whether EPDME-specific changes in the structural ordering of lipids might account for the improvement of barrier function.
We used two-photon microscopy to evaluate the effects of EPDME, PEG, and PPG on the structural ordering of lipids in an epidermal-equivalent model in terms of the fluorescence changes of Laurdan, a fluorescent dye that responds to changes of membrane fluidity. The generalized polarization (GP) value, a parameter that reflects lipid ordering, was measured at various depths from the surface of the stratum corneum.
EPDME increased the GP value to a depth of about 3 µm from the surface, indicating that lipid ordering was increased in this region, while PEG and PPG of the same molecular weight had no effect. Diffusion of Lucifer yellow into the epidermis was reduced after application of EPDME, indicating that the barrier function was improved.
These results support the view that EPDME improves barrier function by increasing the ordering of lipid structures in the stratum corneum. The methodology described here could be useful for screening new compounds that would improve the structural ordering of lipids.


Evaluation of a sludge-treatment process comprising lipid extraction and drying using liquefied dimethyl ether

Quan Wang, Kazuyuki Oshita, Takashi Nitta, Masaki Takaoka
PMID: 32065048   DOI: 10.1080/09593330.2020.1730982

Abstract

Liquefied dimethyl ether (DME) was used to extract lipids from sewage sludge. Factorial experimental analyses were used to evaluate the influence of different variables on raw lipid extraction and sludge drying. The DME method was compared with the Bligh and Dyer (B&D) method for three undigested and two anaerobically digested dewatered sludges. The results indicate that although the raw lipid yield of the B&D method was 5% higher than that of the DME method, the proportion of fatty acid methyl esters (FAMEs) in raw lipids extracted by the DME method was 14.1-33.4%, almost twice that of the B&D method. The FAME composition varied according to sludge type, and the dewatered undigested sludges contained more unsaturated fatty acids (e.g. C18:1, C18:2). The lower heating value (LHV) of product by the DME method ranged from 3.74 to 5.70 MJ/kg compared with 1.21-0.39 MJ/kg for the B&D method. Also, DME could be reused at least five times without significantly reducing the lipid yield and drying efficiency. Finally, an economic analysis of the DME, the conventional solvent extraction, and the heat-drying methods was conducted.


Process Simulation and Environmental Aspects of Dimethyl Ether Production from Digestate-Derived Syngas

Aristide Giuliano, Enrico Catizzone, Cesare Freda
PMID: 33477849   DOI: 10.3390/ijerph18020807

Abstract

The production of dimethyl ether from renewables or waste is a promising strategy to push towards a sustainable energy transition of alternative eco-friendly diesel fuel. In this work, we simulate the synthesis of dimethyl ether from a syngas (a mixture of CO, CO
and H
) produced from gasification of digestate. In particular, a thermodynamic analysis was performed to individuate the best process conditions and syngas conditioning processes to maximize yield to dimethyl etehr (DME). Process simulation was carried out by ChemCAD software, and it was particularly focused on the effect of process conditions of both water gas shift and CO
absorption by Selexol
on the syngas composition, with a direct influence on DME productivity. The final best flowsheet and the best process conditions were evaluated in terms of CO
equivalent emissions. Results show direct DME synthesis global yield was higher without the WGS section and with a carbon capture equal to 85%. The final environmental impact was found equal to -113 kgCO
/GJ, demonstrating that DME synthesis from digestate may be considered as a suitable strategy for carbon dioxide recycling.


Mechanism and catalytic performance for direct dimethyl ether synthesis by CO

Qingtao Sheng, Run-Ping Ye, Weibo Gong, Xiufeng Shi, Bang Xu, Morris Argyle, Hertanto Adidharma, Maohong Fan
PMID: 32430113   DOI: 10.1016/j.jes.2020.02.015

Abstract

Direct synthesis of dimethyl ether (DME) by CO
hydrogenation has been investigated over three hybrid catalysts prepared by different methods: co-precipitation, sol-gel, and solid grinding to produce mixed Cu, ZnO, ZrO
catalysts that were physically mixed with a commercial ferrierite (FER) zeolite. The catalysts were characterized by N
physisorption, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), temperature programmed desorption of CO
(CO
-TPD), temperature programmed desorption of NH
(NH
-TPD), and temperature programmed H
reduction (H
-TPR). The results demonstrate that smaller CuO and Cu crystallite sizes resulting in better dispersion of the active phases, higher surface area, and lower reduction temperature are all favorable for catalytic activity. The reaction mechanism has been studied using in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS). Methanol appears to be formed via the bidentate-formate (b-HCOO) species undergoing stepwise hydrogenation, while DME formation occurs from methanol dehydration and reaction of two surface methoxy groups.


Mechanism of separation and removal of water from dewatered sludge using L-DME to dissolve hydrophilic organic matter

Le Chen, Wei Zhu, Nai-Xi Lin, Biao Mu, Xi-Hui Fan, Chen-Yu Wang, Huai-Min Chen, Jun Zhong
PMID: 31891851   DOI: 10.1016/j.chemosphere.2019.125648

Abstract

Difficulties in advanced dewatering of dewatered sludge hinder sludge reduction and resource utilization. L-DME (liquified dimethyl ether) has been recently used for dewatering, but the effect of organic matter dissolution using L-DME during desorption and dehydration on water removal is not clear. In this study, dewatered sludge from urban sewage treatment plants was used to conduct experiments in sequencing dissolution-separation reactors. The changes in the dehydration rate, bound water and various organic matter levels at different times, L-DME additions, and the temperature were measured. The results show that L-DME can remove 90% of water, 100% of lipids, and 8-12% of organic matter in dewatered sludge. L-DME was mixed with the semi-like colloidal sludge, and high separation of water was achieved by mixing the L-DME with water and dissolving the hydrophilic organic matter to convert the solid-like into a two-phase (solid and liquid) substance, which can be easily separated. The dissolution of hydrophilic organic matter such as polysaccharides and proteins by L-DME promotes the conversion of bound water into free water, which is key to total water removal.


Composition and toxicity of particulate matter emitted from turbocharged common rail DME-biodiesel engine

Chunhua Sun, Xinqi Qiao, Dehao Ju, Qing Tang, Xiaoyuan Fang, Feng Zhou
PMID: 31950421   DOI: 10.1007/s11356-020-07639-1

Abstract

Both ultrafine particle and toxicity emissions originating from diesel engine gain an increasing concern. In this study, size distribution and toxicity of particles from a turbocharged common rail engine fueled with clean fuels-dimethyl ether (DME) and biodiesel blends-were investigated. Effects of different DME-biodiesel blends (B0, B5, B10, and B15) and different engine loads were considered. The results demonstrate that particles emitted from DME-biodiesel engine are mainly in form of nucleation mode. Engine running at intermediate load exhausts the maximum number of accumulation mode particles owing to local hypoxia and not high enough combustion temperature. The addition of biodiesel slightly increases the total particle number, peak of particle number concentration, and particle size corresponding to the peak. Effect of biodiesel proportion on particle size distribution gets weaker with the increase of engine load. Engine fueled with B5, B10, and B15 mainly exhausts low molecular weight polycyclic aromatic hydrocarbons (PAHs) (ring number ≤ 4) which are closely related to unburned fuel, and the total PAH emissions are linear versus the fuel consumption. Toxicity equivalent (TE) of particles at low load is lower than that at intermediate load. DME-biodiesel blends with biodiesel mass proportion ≤ 15% can release the DME engine from abrasion and leakage, but no obvious increase in both particle emissions and the risk of particle toxicity.


CO₂ Recycling to Dimethyl Ether: State-of-the-Art and Perspectives

Enrico Catizzone, Giuseppe Bonura, Massimo Migliori, Francesco Frusteri, Girolamo Giordano
PMID: 29295541   DOI: 10.3390/molecules23010031

Abstract

This review reports recent achievements in dimethyl ether (DME) synthesis via CO₂ hydrogenation. This gas-phase process could be considered as a promising alternative for carbon dioxide recycling toward a (bio)fuel as DME. In this view, the production of DME from catalytic hydrogenation of CO₂ appears as a technology able to face also the ever-increasing demand for alternative, environmentally-friendly fuels and energy carriers. Basic considerations on thermodynamic aspects controlling DME production from CO₂ are presented along with a survey of the most innovative catalytic systems developed in this field. During the last years, special attention has been paid to the role of zeolite-based catalysts, either in the methanol-to-DME dehydration step or in the one-pot CO₂-to-DME hydrogenation. Overall, the productivity of DME was shown to be dependent on several catalyst features, related not only to the metal-oxide phase-responsible for CO₂ activation/hydrogenation-but also to specific properties of the zeolites (i.e., topology, porosity, specific surface area, acidity, interaction with active metals, distributions of metal particles, …) influencing activity and stability of hybridized bifunctional heterogeneous catalysts. All these aspects are discussed in details, summarizing recent achievements in this research field.


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